Cas no 28813-39-0 (2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1))
![2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) structure](https://it.kuujia.com/scimg/cas/28813-39-0x500.png)
28813-39-0 structure
Nome del prodotto:2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol monohydrochloride
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride (1:1)
- 36236-36-9
- EINECS 252-931-9
- Pindolol HCl
- EINECS 257-080-7
- DTXSID50951457
- MAUPDHMFNIUWSK-UHFFFAOYSA-N
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-, hydrochloride
- SCHEMBL561162
- EINECS 249-250-4
- EINECS 251-878-9
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol monohydrochloride
- 4-(2-Hydroxy-3-isopropylaminoproxy)-indole
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-[(1H-Indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
- 28813-39-0
- 51246-70-9
- 34203-14-0
- NS00084241
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- Pindolol hydrochloride
-
- Inchi: InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
- Chiave InChI: JZQKKSLKJUAGIC-UHFFFAOYSA-N
- Sorrisi: CC(NCC(COC1=CC=CC2NC=CC1=2)O)C
Proprietà calcolate
- Massa esatta: 284.12933
- Massa monoisotopica: 284.129
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 6
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.3Ų
Proprietà sperimentali
- Punto di ebollizione: 457.1°Cat760mmHg
- Punto di infiammabilità: 230.3°C
- PSA: 57.28
2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) Letteratura correlata
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
28813-39-0 (2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)) Prodotti correlati
- 1246819-01-1(N-Isopropyl Carvedilol)
- 13523-86-9(Pindolol)
- 1185031-19-9(Pindolol-d7)
- 130115-65-0(1,1'-(1-Methylethyl)iminobis3-(1H-indol-4-yloxy)-2-propanol)
- 26328-11-0((S)-(-)-Pindolol)
- 57775-29-8(Carazolol)
- 2034491-58-0(N-({2,2'-bifuran-5-yl}methyl)-N'-3-(2-oxopiperidin-1-yl)phenylethanediamide)
- 2248370-21-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluorooctanoate)
- 1009647-84-0(Phosphoramidic acid, N-[(trifluoromethyl)sulfonyl]-, diphenyl ester)
- 2248-13-7(4-(4-Fluorophenyl)-1-butene)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
